molecular formula C12H15F3N4O2S B2986630 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034264-04-3

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2986630
CAS RN: 2034264-04-3
M. Wt: 336.33
InChI Key: OOBHKZYJODHMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring, a piperazine ring, a trifluoromethyl group (-CF3), and a cyclopropylsulfonyl group. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include its molecular weight, polarity, solubility, and stability .

Scientific Research Applications

Overview of Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives, including structures similar to 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, have been extensively studied for their diverse biological and medicinal applications. The pyrimidine core is a crucial element in several pharmacologically active compounds due to its wide range of activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects (Chiriapkin, 2022). This highlights the importance of pyrimidine derivatives in the development of new therapeutic agents.

Pyrimidine-Triazine Hybrid Derivatives

The combination of pyrimidine and triazine rings has led to the creation of hybrid compounds with potent biological activities. These hybrids have been synthesized through various approaches and have shown a wide array of biological actions, such as anticonvulsant, antiviral, anti-inflammatory, and analgesic activities (Asgaonkar et al., 2022). This underscores the versatility of pyrimidine-triazine hybrids in medicinal chemistry and their potential for the development of new therapeutic agents.

Anti-inflammatory and Anti-Mycobacterial Activities

Pyrimidine derivatives have demonstrated significant anti-inflammatory effects attributed to their ability to inhibit the expression and activities of key inflammatory mediators. This has been supported by studies showing that numerous pyrimidine compounds possess potent anti-inflammatory effects, with detailed structure-activity relationships (SARs) discussed to guide the development of novel analogs with enhanced activities and minimal toxicity (Rashid et al., 2021). Additionally, piperazine, a component of the discussed compound, has been used as a vital building block in designing potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (MTB), including strains resistant to conventional drugs (Girase et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications .

properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2S/c13-12(14,15)10-7-11(17-8-16-10)18-3-5-19(6-4-18)22(20,21)9-1-2-9/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBHKZYJODHMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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